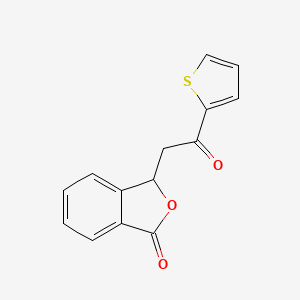

3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-(2-oxo-2-thiophen-2-ylethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c15-11(13-6-3-7-18-13)8-12-9-4-1-2-5-10(9)14(16)17-12/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRMXRUQEGDLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Isobenzofuranone Intermediates

A widely adopted method involves the initial preparation of 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one derivatives, followed by thiophene incorporation. As detailed in, the first step employs 2-carboxybenzaldehyde and acetophenone derivatives in a base-mediated aldol condensation. For the target compound, thiophene-2-acetic acid replaces acetophenone to generate the intermediate 3-(2-oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one.

Procedure :

-

Aldol Condensation : 2-Carboxybenzaldehyde (15.0 g, 0.1 mol) reacts with thiophene-2-acetic acid (0.1 mol) in ethanol under ice-cooling, with dropwise NaOH (1.75 M, 75 mL) addition. Mechanical stirring for 4 h followed by HCl neutralization yields the crude product, which is recrystallized from dichloromethane/ethanol.

-

Cyclization : The intermediate reacts with 2-aminobenzylamine in toluene under p-toluenesulfonic acid catalysis (10 mol%) at reflux for 12 h, achieving 27–85% yields.

Key Data :

Palladium-Catalyzed Cascade Reactions

Chemoselective Synthesis Using tert-Butyl Isocyanide

A PdCl₂(PPh₃)₂-catalyzed protocol enables direct assembly of the isobenzofuranone-thiophene scaffold from 2-bromophenyl precursors and tert-butyl isocyanide. This method avoids pre-functionalized intermediates, enhancing atom economy.

Optimized Conditions :

-

Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

-

Base : LiOtBu (3.0 equiv)

-

Solvent : Dioxane at 120°C for 2 h

Mechanistic Insight :

The reaction proceeds via oxidative addition of 2-bromophenyl substrates to Pd(0), isocyanide insertion, and reductive elimination to form a bicyclic intermediate. Acidic workup liberates the ketone functionality.

Sustainable One-Pot Cascade Synthesis

Glycerol-Mediated Green Chemistry Approach

A solvent-free method using glycerol as both solvent and promoter achieves 80% yield in 0.5 h. This approach aligns with green chemistry principles, eliminating toxic solvents.

Procedure :

-

Reactants : 2-Formylbenzoic acid (0.5 mmol) and thiophene-2-carbonyl chloride (1.0 mmol).

-

Catalyst : PMPNH₂ (20 mol%).

-

Conditions : 65°C in glycerol, followed by ethyl acetate extraction and silica gel chromatography.

Advantages :

-

Reaction Time : 30 min (vs. 12 h in conventional methods).

-

Sustainability : Reusable glycerol reduces waste.

Spectroscopic Characterization and Regioselectivity

NMR Analysis for Structural Elucidation

The compound’s structure is unambiguously confirmed via 2D NMR:

-

¹H NMR (CDCl₃, 600 MHz): δ 7.97 (d, J = 7.9 Hz, 1H), 7.93 (d, J = 7.6 Hz, 1H), 7.67 (t, J = 7.5 Hz, 1H), 6.19 (t, J = 6.5 Hz, 1H).

-

¹³C NMR (CDCl₃, 151 MHz): δ 196.1 (C=O), 170.2 (lactone), 149.8 (aromatic).

Regioselectivity Control :

HMBC correlations between the thiophene carbonyl (δ 196.1) and isobenzofuranone methylene (δ 3.79/3.40) confirm the absence of regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one has been investigated for its pharmacological properties. The compound exhibits potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth.

Case Study : A study published in RSC Advances examined the synthesis of this compound and its derivatives, revealing promising cytotoxic activity against various cancer cell lines. The research indicated that modifications to the thiophene ring could enhance biological activity, suggesting avenues for drug development focused on cancer therapeutics .

Catalysis

The compound has also been utilized in catalysis, particularly in organic reactions. Its unique structure allows it to act as a catalyst in the synthesis of other complex organic molecules.

Data Table: Catalytic Applications

Material Science

In materials science, the compound's properties have been explored for developing advanced materials, including polymers and coatings. Its ability to form stable complexes with metal ions makes it suitable for creating functional materials with specific electronic or optical properties.

Case Study : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for applications in electronics and protective coatings .

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isobenzofuran-1(3H)-ones exhibit diverse biological and chemical properties depending on their C-3 substituents. Below is a comparative analysis of 4m with structural analogs (Table 1).

Table 1: Comparative Analysis of 4m and Structural Analogs

Key Observations:

Substituent Effects on Melting Points :

- 4m (125–127°C) has a higher melting point than 4j (108–109°C) and 4k (102–103°C), suggesting that the thiophene ring improves crystallinity compared to tolyl groups .

- Bulky substituents (e.g., cyclohexenyl in compound 12 ) further elevate melting points due to rigid packing .

Electronic and Steric Influences :

- The thiophene group in 4m provides electron-rich π-systems, enhancing interactions in catalytic or sensing applications compared to phenyl analogs .

- Ortho-substituted derivatives (e.g., 4k ) exhibit lower melting points due to steric hindrance disrupting crystal lattice formation .

Compounds with thiophene moieties are often explored for anticancer applications due to their heterocyclic reactivity .

Synthetic Accessibility :

- 4m and analogs are synthesized via nucleophilic additions or cyclocondensations, with yields ranging from 54% (4m ) to 90% (compound 1p in ) .

Biological Activity

Overview

3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one is a synthetic compound that combines a thiophene ring with an isobenzofuranone moiety, presenting potential biological activities that are of significant interest in medicinal chemistry. This article provides a detailed exploration of its biological activity, including synthesis methods, cytotoxicity studies, and potential therapeutic applications.

The compound features a complex structure characterized by the following:

- Molecular Formula : C13H10O3S

- Molecular Weight : 246.28 g/mol

Synthesis Methods

The synthesis of 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiophene Derivative : Functionalization of the thiophene ring using Friedel-Crafts acylation.

- Cyclization : The intermediate undergoes cyclization to form the isobenzofuranone structure.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. A study synthesized derivatives of isobenzofuranones, including compounds similar to 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one, and screened them for cytotoxicity against leukemia cell lines (HL-60, K562, NALM6) using the MTT assay.

Key Findings :

- Several derivatives exhibited significant cytotoxicity with IC50 values below 20 μmol/L against at least one cell line.

- The most active derivative demonstrated IC50 values of 13.5 μmol/L (HL-60), 8.83 μmol/L (K562), and 5.24 μmol/L (NALM6), indicating potent anti-leukemic activity without affecting peripheral blood mononuclear cells (PBMCs) .

| Compound | HL-60 IC50 (μmol/L) | K562 IC50 (μmol/L) | NALM6 IC50 (μmol/L) |

|---|---|---|---|

| 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one | TBD | TBD | TBD |

| Most Active Derivative | 13.5 | 8.83 | 5.24 |

The mechanism by which 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one exerts its biological effects appears to involve interaction with specific molecular targets within cells, potentially modulating enzyme activity or receptor signaling pathways. The unique structural features of this compound allow it to fit into active sites or binding pockets, influencing various biochemical pathways.

Potential Therapeutic Applications

Given its promising cytotoxic effects, this compound may have applications in:

- Cancer Therapy : Its selective cytotoxicity against leukemia cells suggests potential for development as an anti-cancer agent.

- Anti-inflammatory and Antimicrobial Properties : Similar compounds have shown activity in these areas, warranting further investigation into the therapeutic potential of 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one.

Comparative Analysis with Similar Compounds

The biological activity of 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuranones:

| Compound Type | Structural Feature | Notable Activity |

|---|---|---|

| Phenyl Derivative | Contains a phenyl instead of thiophene | Moderate anti-cancer activity |

| Furan Derivative | Contains a furan ring | Antimicrobial properties |

The presence of the thiophene ring in this compound enhances its electronic properties and reactivity compared to its analogs, potentially leading to more effective interactions with biological targets.

Q & A

Q. What are the established synthetic routes for 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one, and how do reaction conditions affect yield?

The compound is synthesized via acylation/cyclization reactions. A representative method involves reacting 2-toluic acid derivatives with thiophene-containing ketones under acidic or photochemical conditions. For example, visible-light-induced reactions using catalysts like eosin Y achieve cyclization with moderate yields (54%) . Key parameters include solvent choice (e.g., 1,4-dioxane), temperature (room temperature to 80°C), and catalyst loading. Optimization of stoichiometry (equimolar ratios) and purification via column chromatography (SiO₂, n-hexane/ethyl acetate) are critical for reproducibility .

Q. How is the structural characterization of this compound performed, and what crystallographic data are available?

Structural confirmation relies on:

- Spectroscopy : IR (C=O stretches at ~1767 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.58–7.90 ppm) .

- X-ray crystallography : Crystallographic data for analogs (e.g., CCDC 1505246) are deposited at the Cambridge Crystallographic Data Centre. These data confirm the fused isobenzofuran-thiophene backbone and provide bond-length/angle metrics for computational validation .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Melting point : 125–127°C (lit. value) .

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, chloroform) but insoluble in water.

- Stability : Sensitive to prolonged light exposure; storage recommendations include amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model the compound’s electron density distribution and local kinetic energy. These predict reactivity at the carbonyl and thiophene moieties, which align with experimental observations of nucleophilic attack at the α-keto position . Discrepancies in calculated vs. experimental dipole moments (e.g., <5% error in analogs) highlight the need for hybrid functionals (e.g., B3LYP) to improve accuracy .

Q. What contradictions exist in reported biological activities, and how can they be resolved through assay design?

Studies report conflicting cytotoxic effects:

- Pro-apoptotic activity : IC₅₀ values of 12–25 µM in cancer cell lines (e.g., MCF-7) via mitochondrial pathway activation .

- Inactive derivatives : Structural analogs with substituent variations (e.g., 4-hydroxy groups) show no activity, suggesting SAR dependence on the thiophene-2-yl moiety .

Resolution requires standardized assays (e.g., MTT vs. Annexin V staining) and controls for metabolic interference (e.g., thiophene oxidation by cytochrome P450).

Q. What mechanistic insights explain its role as a cGAS inhibitor, and how can this be leveraged for therapeutic development?

The compound’s pyrazolone-isobenzofuranone scaffold inhibits cGAS by competing with ATP binding, as shown in molecular docking studies (PDB: 6NT6). In vivo models demonstrate reduced IFN-β production (60–70% suppression at 10 mg/kg) . Methodological priorities include:

Q. How do photochemical reaction conditions influence the stereoselectivity of its derivatives?

Visible-light catalysis (e.g., Ru(bpy)₃²⁺) enables stereocontrol in acylated isoquinolinone derivatives. For example, irradiation at 450 nm yields 3ap (a derivative) with >90% diastereomeric excess via radical recombination pathways . Key variables include light intensity (10–20 mW/cm²) and electron-deficient alkene substrates .

Methodological Recommendations

- Synthesis : Prioritize photochemical methods for greener protocols and reduced byproducts .

- Characterization : Combine XRD with DFT-optimized structures to resolve ambiguous NOESY correlations .

- Biological testing : Use orthogonal assays (e.g., Western blot for caspase-3 activation) to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.